1-(Thiazol-2-yl)azetidin-3-amine
Description
1-(Thiazol-2-yl)azetidin-3-amine is a heterocyclic compound featuring a four-membered azetidine ring fused to a thiazole moiety. The primary amine at the azetidine’s 3-position serves as a versatile site for functionalization, making this compound a valuable scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H9N3S |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)azetidin-3-amine |
InChI |
InChI=1S/C6H9N3S/c7-5-3-9(4-5)6-8-1-2-10-6/h1-2,5H,3-4,7H2 |
InChI Key |
RDOVDMCNEJRTRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CS2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiazole-Thiourea Hybrids
Example : 1-(4-(3-Methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea ()
- Structural Differences : Incorporates a cyclobutane ring and thiourea group instead of azetidine and primary amine.
- Functional Implications :
Azetidine Derivatives with Complex Substituents
Example : 2-(Benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl) acetamide ()
- Structural Differences: Azetidinone (β-lactam) core with chloro and aryl substituents vs. the unmodified azetidine-thiazole system.
- Functional Implications :
Urea/Thiourea-Linked Thiazolyl-Phenyl Derivatives
Example : 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea ()
- Structural Differences : Urea linkage and extended piperazine-thiazole-phenyl architecture vs. compact azetidine-thiazole system.
- Piperazine enhances solubility but introduces conformational flexibility, which may lower selectivity .
Fungicidal Thiazole-Isoxazole Derivatives
Example : 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one ()
- Structural Differences : Isoxazole-thiazole-piperidine framework vs. azetidine-thiazole.
- Functional Implications :
Key Comparative Data
Research Findings and Implications
- Reactivity : The azetidine-thiazole core exhibits superior strain-driven reactivity compared to five- or six-membered analogs, enabling selective modifications (e.g., ring-opening for prodrug design).
- Bioactivity : While thiourea derivatives () and urea-linked compounds () show promise in target binding, the primary amine in this compound offers a balance of solubility and low toxicity, critical for CNS-targeted therapies.
- Thermodynamic Stability : DFT studies () highlight the electron-deficient thiazole nitrogen in the target compound, favoring electrophilic interactions absent in cyclobutane-thiazole hybrids.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
